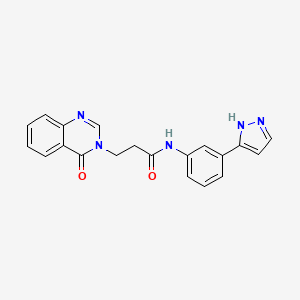

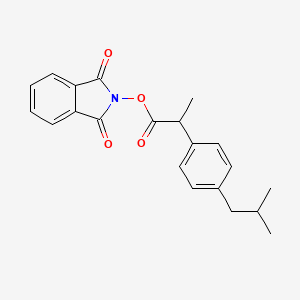

3-cyano-N-(3-hydroxy-3-(naphthalen-1-yl)propyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “3-cyano-N-(3-hydroxy-3-(naphthalen-1-yl)propyl)benzamide” is a versatile chemical compound with fascinating applications in scientific research. It is a derivative of N-(cyano(naphthalen-1-yl)methyl)benzamides .

Synthesis Analysis

The synthesis of this compound involves direct acylation reactions of 2-amino-2-(naphthalen-1-yl)acetonitrile . The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Molecular Structure Analysis

The solid-state properties of these compounds were revealed by X-ray single crystallography, while their hydrogen bonding interactions in the solution phase were examined through UV-Vis absorption and NMR analyses .Chemical Reactions Analysis

The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . The compound that contains a 3,5-dinitrophenyl group was found to exhibit a drastic color transition from colorless to achromatic black in response to fluoride anion at mM concentrations .Physical And Chemical Properties Analysis

The compound is a cream-colored uniform powder, with a melting point of 222 223 ℃. It is insoluble in water, sodium carbonate solution, but soluble in xylene .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Properties

A series of derivatives related to 3-cyano-N-(3-hydroxy-3-(naphthalen-1-yl)propyl)benzamide have been synthesized, showcasing diverse chemical behaviors and applications. For example, N-(Cyano(naphthalen-1-yl)methyl)benzamide derivatives have been developed, with one showing significant potential in colorimetric sensing of fluoride ions. This particular derivative changes color drastically in the presence of fluoride ions, making it an excellent candidate for developing sensory applications in environmental and analytical chemistry (Younes et al., 2020).

Fluorescent Derivatisation

3-(Naphthalen-1-ylamino)propanoic acid, closely related to the target compound, has been explored for its potential as a fluorescent derivatizing agent for amino acids. This derivatization results in strongly fluorescent amino acid derivatives, which could be advantageous in biological assays and research due to their strong fluorescence in both ethanol and water, providing a valuable tool for biochemical studies (Frade et al., 2007).

Chemical Synthesis

The synthesis of 3-Cyano-1-naphthalenecarboxylic acid, a key intermediate in the production of tachykinin receptor antagonists, highlights the complexities and innovations in chemical synthesis involving naphthalene derivatives. An improved synthesis route for this compound, avoiding the use of hazardous mercury salts and improving yield, underlines the ongoing advancements in organic synthesis methodologies that could be applicable to derivatives like 3-cyano-N-(3-hydroxy-3-(naphthalen-1-yl)propyl)benzamide (Ashworth et al., 2003).

Catalysis and Organic Reactions

Research into the carbopalladation of nitriles for synthesizing disubstituted aminonaphthalenes and benzoxazine derivatives through palladium-catalyzed annulation offers insights into complex organic reactions that could be relevant to the functionalization of 3-cyano-N-(3-hydroxy-3-(naphthalen-1-yl)propyl)benzamide. Such reactions expand the toolkit available for chemists to modify and create complex molecules for various applications, from materials science to pharmaceuticals (Tian et al., 2003).

Pharmaceutical Research

The development of selective dopamine D4 receptor antagonists incorporating naphthoxy and phenoxy groups underscores the pharmaceutical relevance of naphthalene derivatives. This research area could offer a foundation for the development of novel therapeutics based on the structural framework of compounds like 3-cyano-N-(3-hydroxy-3-(naphthalen-1-yl)propyl)benzamide, highlighting the interplay between organic chemistry and drug discovery (Wright et al., 1997).

Eigenschaften

IUPAC Name |

3-cyano-N-(3-hydroxy-3-naphthalen-1-ylpropyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O2/c22-14-15-5-3-8-17(13-15)21(25)23-12-11-20(24)19-10-4-7-16-6-1-2-9-18(16)19/h1-10,13,20,24H,11-12H2,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKAQLGSQVFCVJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(CCNC(=O)C3=CC=CC(=C3)C#N)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Cyano-N-[3-hydroxy-3-(naphthalen-1-YL)propyl]benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,6-difluorobenzamide](/img/structure/B2773954.png)

![3-[(6-Methylpyridin-2-yl)oxy]pyrrolidin-2-one](/img/structure/B2773956.png)

![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(naphthalen-1-yl)acetamide](/img/structure/B2773961.png)

![1-(5-chloro-2-methoxyphenyl)-4-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2773963.png)

![2-[1-[(2-Bromophenyl)methyl]piperidin-4-yl]oxy-5-fluoropyrimidine](/img/structure/B2773975.png)